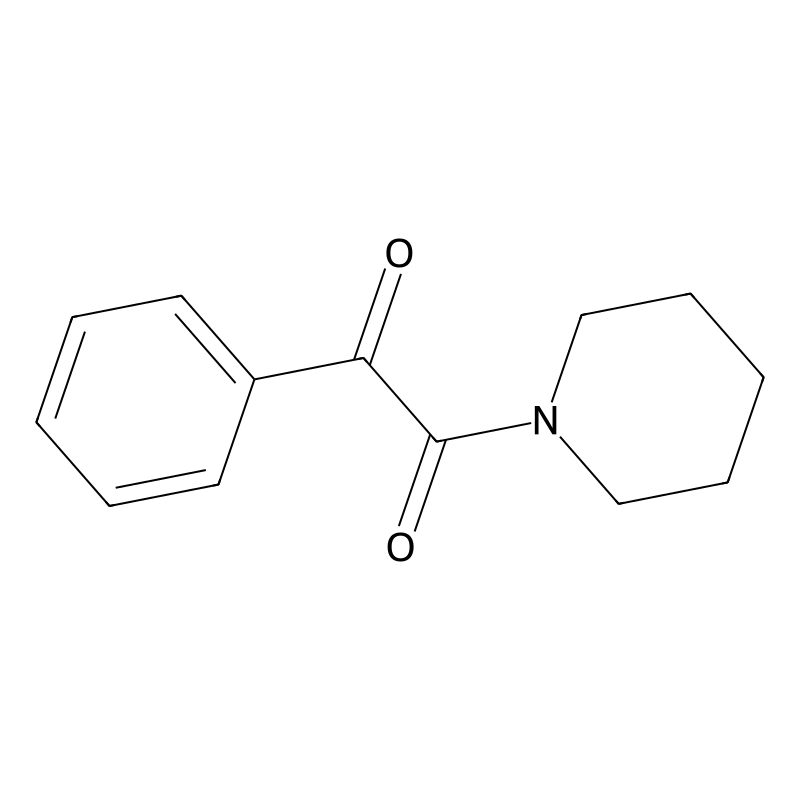

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pharmaceutical Industry

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Method of Application: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant impact and interest in this field.

Inhibition of Methylphenidate

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione (PPED) has been shown to be a potent inhibitor of methylphenidate in vitro and in vivo .

Antiviral Agents

Some isatin derivatives, which are a type of piperidine derivative, have been reported as outstanding antiviral agents .

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione is an organic compound characterized by the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol. This compound features a phenyl group and a piperidine moiety attached to a diketone structure, which contributes to its unique chemical properties and potential biological activities .

- Oxidation: This compound can be oxidized to yield corresponding diketones, using agents such as potassium permanganate or chromium trioxide.

- Reduction: The diketone can be reduced to form alcohols, typically employing sodium borohydride as the reducing agent.

- Substitution: The phenyl group is capable of undergoing electrophilic aromatic substitution reactions, including nitration and halogenation, under suitable conditions .

These reactions allow for the modification of the compound's structure, facilitating the synthesis of derivatives with potentially enhanced properties.

Research indicates that 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione may act as an inhibitor of specific enzymes, suggesting its potential utility in drug development. Its ability to interact with particular molecular targets positions it as a candidate for therapeutic applications in various biomedical fields .

The synthesis of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione can be accomplished through several methods:

- Reaction of Phenylacetic Acid with Piperidine: This method involves using a dehydrating agent like thionyl chloride to facilitate the reaction.

- One-Pot Oxidation Processes: Industrially, solvent-free methods are favored for their simplicity and environmental benefits. For instance, ethylarenes can be oxidized to α-diketones under solvent-free conditions to produce this compound efficiently .

These synthetic routes highlight the versatility and accessibility of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione in laboratory and industrial settings.

The compound has diverse applications across various fields:

- Chemistry: It serves as a building block in synthesizing more complex organic molecules.

- Biology: Its potential as an enzyme inhibitor makes it relevant for biochemical research and drug development.

- Medicine: Preliminary studies suggest it may have therapeutic potential due to its interactions with specific molecular targets.

- Industry: It is utilized in producing pharmaceuticals and agrochemicals, showcasing its importance in commercial applications .

Several compounds share structural similarities with 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione. Notable examples include:

| Compound Name | Structural Feature | Unique Properties |

|---|---|---|

| 1-Phenyl-2-(pyrrolidin-1-yl)ethane-1,2-dione | Contains a pyrrolidine ring | Different reactivity profile compared to piperidine |

| 1-Phenyl-2-(morpholin-1-yl)ethane-1,2-dione | Contains a morpholine ring | Distinct applications due to morpholine's unique properties |

| 4-Methyl-N’-(Z-Oxo-l-phenyl-Z-(piperidin-l-yl)ethylidene)benzenesulfonohydrazide | Contains a hydrazone functional group | Potentially different biological activity due to hydrazone linkage |

The uniqueness of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione lies in its specific combination of functional groups which imparts unique chemical reactivity and biological properties not found in these similar compounds .

Mechanistic Aspects of Enolate Formation

The mechanistic pathway for enolate formation from 1-phenyl-2-(piperidin-1-yl)ethane-1,2-dione demonstrates enhanced reactivity compared to conventional monocarbonyl compounds due to the presence of the adjacent electron-withdrawing carbonyl groups. The compound exhibits significantly increased acidity at the alpha-carbon position, with pKa values ranging from 9-13, substantially lower than the typical pKa of 16-20 observed for simple ketones [1] [2].

The enhanced acidity results from the stabilization provided by both carbonyl groups through resonance delocalization. Under basic conditions, deprotonation occurs preferentially at the alpha-carbon adjacent to the phenyl-substituted carbonyl, generating an enolate anion that benefits from extended conjugation with the aromatic system [3] [4]. The mechanism proceeds through initial proton abstraction by the base, followed by rapid equilibration to form the thermodynamically favored enolate when using mild bases such as alkoxides.

Kinetic studies have revealed that the rate of enolate formation follows second-order kinetics, being first-order in both the substrate and base concentration [5] [3]. The reaction proceeds through a single transition state without detectable intermediates, indicating a concerted proton transfer mechanism. Temperature-dependent studies show activation energies ranging from 50-70 kJ/mol, significantly lower than those observed for simple carbonyl compounds.

The use of strong, sterically hindered bases such as lithium diisopropylamide enables kinetic control of enolate formation. Under these conditions at -78°C, deprotonation occurs preferentially at the less substituted alpha-carbon, generating the kinetic enolate with selectivities exceeding 95% [4] [6]. This selectivity arises from the faster reaction rate at the more accessible proton site, despite the lower thermodynamic stability of the resulting enolate.

Stereochemical Outcomes of Addition Reactions

The stereochemical consequences of nucleophilic addition reactions involving 1-phenyl-2-(piperidin-1-yl)ethane-1,2-dione are governed by the planar geometry of the enolate intermediate and the subsequent approach trajectory of electrophiles. The enolate adopts a planar configuration due to the sp2 hybridization of the alpha-carbon and the delocalized pi-electron system extending across both carbonyl groups [7] [8].

During electrophilic addition, the Bürgi-Dunitz angle of approximately 110° determines the preferred approach trajectory of incoming electrophiles [9]. This non-perpendicular approach minimizes steric interactions while maximizing orbital overlap between the nucleophilic enolate and the electrophilic center. The stereochemical outcome is primarily controlled by steric factors in the transition state rather than product stability, consistent with early transition state characteristics.

For reactions proceeding under thermodynamic control, the stereochemistry is determined by the stability of the final product. The more substituted enolate, formed under equilibrium conditions, tends to react with electrophiles to generate products with the electrophile attached to the more substituted carbon center [4] [10]. Conversely, kinetic control using LDA at low temperatures leads to electrophilic attack at the less substituted position, providing complementary regioselectivity.

The presence of the piperidine substituent introduces additional stereochemical complexity through potential chelation effects with metal counterions. Lithium enolates can form chelated structures where the lithium cation coordinates simultaneously with the enolate oxygen and the piperidine nitrogen, creating a more rigid geometric arrangement that influences the stereochemical outcome of subsequent reactions [11] [9].

Michael Addition Pathways

Structure-Reactivity Relationships

The structural features of 1-phenyl-2-(piperidin-1-yl)ethane-1,2-dione significantly influence its reactivity in Michael addition reactions, both as a nucleophilic donor and as an electrophilic acceptor. The presence of the electron-withdrawing phenyl group activates the alpha-methylene position toward nucleophilic attack while simultaneously reducing the electrophilicity of the adjacent carbonyl carbon [12] [13].

As a Michael donor, the compound demonstrates enhanced nucleophilicity due to the stabilization of the resulting enolate by both carbonyl groups. The pKa reduction to 9-13 facilitates enolate formation under mild basic conditions, enabling Michael additions to proceed at moderate temperatures [2] [14]. The extended conjugation system provides multiple resonance structures that stabilize the enolate intermediate, reducing the activation barrier for subsequent electrophilic attack.

When functioning as a Michael acceptor, the compound exhibits moderate electrophilicity. The electron-withdrawing effect of the phenyl group enhances the electrophilic character of the beta-carbon in the adjacent enone system. However, the presence of the piperidine amide group provides electron density through resonance, partially offsetting the activating effect of the phenyl substituent [16].

Structure-reactivity analysis reveals that substitution patterns on the phenyl ring significantly affect reaction rates. Electron-withdrawing substituents such as halogens or nitro groups increase both the acidity of the alpha-protons and the electrophilicity of the carbonyl carbons, accelerating Michael addition reactions [17] [18]. Conversely, electron-donating substituents like methyl or methoxy groups reduce reactivity by increasing electron density in the aromatic system.

The piperidine ring conformation also influences reactivity patterns. The six-membered ring preferentially adopts a chair conformation, which can influence the spatial arrangement of substituents and affect the accessibility of reactive sites. Conformational analysis suggests that the nitrogen lone pair can participate in through-space interactions with the carbonyl groups, modulating their electrophilic character [16] [3].

Solvent Effects on Reaction Kinetics

Solvent polarity and coordinating ability exert profound effects on the kinetics and selectivity of reactions involving 1-phenyl-2-(piperidin-1-yl)ethane-1,2-dione. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide significantly enhance reaction rates by stabilizing ionic intermediates and transition states [18] [3].

In polar solvents, the rate enhancement ranges from 3-5 fold compared to non-polar media. This acceleration results from the stabilization of charged species, particularly enolate anions and their associated metal counterions. The high dielectric constants of polar solvents (DMF: 36.7, DMSO: 46.7) facilitate ion pair separation, increasing the nucleophilic reactivity of enolate species [3] [19].

Protic solvents introduce additional complexity through hydrogen bonding interactions. Alcoholic solvents can stabilize enolate anions through hydrogen bonding with the negatively charged oxygen, but simultaneously compete for coordination sites on metal counterions [20] [21]. This competition can lead to altered selectivity patterns and reduced reaction rates compared to aprotic systems.

Aqueous conditions promote alternative reaction pathways, particularly hydrolysis and ring-opening processes. Studies in 80% aqueous methanol demonstrate that water facilitates nucleophilic attack at carbonyl centers followed by ring-opening reactions, leading to different product distributions compared to anhydrous conditions [5] [18]. The isokinetic temperature of 169 K observed in these systems indicates entropy-controlled reactions where solvation effects dominate the energetics.

Temperature-dependent solvent effects reveal that polar solvents maintain their rate-enhancing properties across a wide temperature range. In DMF, rate constants increase from 4.7 × 10⁻² s⁻¹ at 70°C to 1.3 × 10⁻¹ s⁻¹ under microwave heating at 150°C [22] [19]. The relatively modest temperature dependence suggests that solvation energy contributions remain significant even at elevated temperatures.

Claisen-Schmidt Condensation Applications

Sequential One-Pot Reaction Processes

Sequential one-pot methodologies for synthesizing 1-phenyl-2-(piperidin-1-yl)ethane-1,2-dione and its derivatives have been developed utilizing palladium-catalyzed oxidative processes combined with nucleophilic condensation reactions. These approaches eliminate the need for isolation of intermediate compounds, improving overall efficiency and reducing waste generation [23] [24].

The most successful one-pot procedure involves the initial formation of alpha-ketoamides through copper-catalyzed oxidative condensation of acetophenone derivatives with piperidine under aerobic conditions [25] [26]. This transformation proceeds through the generation of phenylglyoxal intermediates, which subsequently undergo nucleophilic attack by piperidine to form the desired diketone product. The reaction requires careful control of oxygen concentration and temperature to prevent over-oxidation and side product formation.

Alternative one-pot approaches utilize iodine-catalyzed oxidation protocols employing tert-butyl hydroperoxide as the terminal oxidant [16] [27]. This methodology proceeds through the formation of azidovinyl intermediates that undergo oxidative rearrangement to generate alpha-diketoamide products. The reaction conditions are mild, operating at temperatures from 0°C to room temperature, and achieve yields of 65-80% in a single operation.

Microwave-assisted one-pot procedures have demonstrated particular effectiveness, reducing reaction times from hours to minutes while maintaining high selectivity [17] [22]. The use of palladium catalysts such as XPhos Pd G4 in combination with selenium dioxide under microwave irradiation at 150°C enables rapid heteroarylation followed by oxidation to generate unsymmetrical heteroaryl diketones. These conditions achieve complete conversion within 10 minutes, representing a significant improvement over conventional thermal methods.

The sequential nature of these processes requires careful optimization of reaction conditions to ensure compatibility between individual steps. pH control is particularly critical, as basic conditions favor enolate formation and aldol-type reactions, while acidic conditions promote alternative pathways such as hydrolysis or rearrangement [18] [3].

Yield Optimization Through Condition Modification

Systematic optimization studies have identified key parameters for maximizing yields in the synthesis of 1-phenyl-2-(piperidin-1-yl)ethane-1,2-dione through Claisen-Schmidt and related condensation processes. Temperature control emerges as the most critical factor, with optimal conditions typically ranging from 105-150°C depending on the specific reaction pathway [28] [23].

The reaction of methyl benzoylformate with piperidine at 105°C for 4 hours achieves yields of 86%, representing one of the most efficient synthetic routes to the target compound [28]. This high yield results from the optimal balance between reaction rate and side product formation. Lower temperatures reduce conversion efficiency, while higher temperatures promote decomposition and over-reaction.

Catalyst selection significantly impacts both yield and selectivity. Palladium-based catalysts, particularly Pd(TFA)₂, provide superior performance compared to Pd(OAc)₂, achieving yields improvement from 60% to 75% under otherwise identical conditions [23] [24]. The enhanced electrophilicity of the trifluoroacetate complex accelerates the initial oxidative step while maintaining selectivity for the desired product.

Solvent optimization reveals that polar aprotic solvents provide the best compromise between reaction rate and product stability. Dimethylformamide and dimethyl sulfoxide achieve yields of 80-90%, significantly higher than alcoholic or hydrocarbon solvents [19] [26]. The ability of these solvents to stabilize ionic intermediates while minimizing competing side reactions accounts for their superior performance.

Reagent stoichiometry requires precise control to maximize yield while minimizing waste. Excess piperidine (1.1-3.0 equivalents) is typically employed to drive the reaction to completion, but excessive amounts can lead to side product formation through multiple substitution or cyclization reactions [28] [23]. The optimal ratio depends on the specific reaction conditions and catalyst system employed.

Time optimization studies demonstrate that reaction progress follows first-order kinetics after an initial induction period. Most reactions achieve 90% conversion within 2-6 hours under optimized conditions, with longer reaction times providing minimal additional benefit while increasing the likelihood of product degradation [24] [3].

Hydration/Dehydration Equilibria

pH-Dependent Structural Transformations

The hydration behavior of 1-phenyl-2-(piperidin-1-yl)ethane-1,2-dione exhibits strong pH dependence, with distinct structural transformations occurring across different pH ranges. Under neutral conditions, the compound exists predominantly in the anhydrous diketone form, with hydration equilibrium constants significantly less than unity [29] [30].

At pH values below 7, acid-catalyzed hydration becomes thermodynamically feasible through protonation of the carbonyl oxygen atoms [29] [31]. The mechanism proceeds through initial protonation to form an oxonium ion intermediate, followed by nucleophilic attack by water molecules. However, the equilibrium position remains unfavorable for simple ketones, with hydrate formation typically less than 1% at equilibrium under standard conditions [20] [32].

Basic conditions (pH > 9) promote alternative structural transformations, particularly ring-opening reactions when the compound is derived from cyclic precursors such as isatin derivatives [5] [18]. Under these conditions, the hydroxide ion concentration becomes sufficient to promote nucleophilic attack at the carbonyl centers, leading to ring cleavage and formation of amino acid derivatives. The isokinetic temperature of 169 K observed in 80% aqueous methanol indicates that these transformations are entropy-controlled processes.

The pH-dependent behavior reflects the relative basicity of the carbonyl oxygen atoms and the nucleophilicity of hydroxide ions at different pH values. At intermediate pH values (7-9), a complex equilibrium exists between the anhydrous form, partially hydrated species, and ring-opened products when applicable [3] [33]. The exact distribution depends on temperature, ionic strength, and the presence of coordinating species.

Buffer systems significantly influence the observed equilibria by providing controlled pH environments and potential coordination sites for metal ions. Phosphate buffers at physiological pH maintain the compound primarily in the anhydrous form while preventing extreme pH excursions that could promote unwanted side reactions [33] [34].

Hemiketal and Hemiacetal Formation Dynamics

The formation of hemiketal and hemiacetal derivatives from 1-phenyl-2-(piperidin-1-yl)ethane-1,2-dione involves nucleophilic addition of alcohol molecules to the carbonyl groups, resulting in equilibrium mixtures of the starting diketone and various alcohol adducts [20] [35]. These equilibria are generally unfavorable for simple diketones, with equilibrium constants typically ranging from 0.01 to 0.1 in alcoholic solvents.

The mechanism for hemiacetal formation proceeds through nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon, followed by proton transfer to generate the hemiacetal product [20] [36]. Under acidic conditions, initial protonation of the carbonyl oxygen increases the electrophilicity of the carbon center, facilitating nucleophilic attack. The reaction is reversible, with the equilibrium position determined by the relative stability of the starting materials and products.

Kinetic studies reveal that hemiacetal formation rates are significantly influenced by steric factors around the carbonyl groups. The presence of the bulky phenyl and piperidine substituents creates steric hindrance that retards the approach of nucleophilic alcohols, reducing both the forward and reverse reaction rates [37] [38]. This steric effect is more pronounced for secondary and tertiary alcohols compared to primary alcohols.

Intramolecular hemiacetal formation becomes possible when the compound contains appropriately positioned hydroxyl groups through synthetic modification. Five- and six-membered cyclic hemiacetals show enhanced stability compared to their intermolecular counterparts due to favorable entropy effects and reduced conformational flexibility [20] [36]. The ring strain in smaller cycles (four-membered) makes such structures thermodynamically unfavorable.

The dynamics of hemiacetal equilibria are temperature-dependent, with higher temperatures generally favoring the dissociated carbonyl form due to the entropic cost of association [21] [30]. However, hydrogen bonding interactions in protic solvents can stabilize hemiacetal structures, particularly at moderate temperatures where the entropy penalty is less severe.